molecular formula C9H8ClNOS B1425528 2-Chloro-N-thiobenzoyl-acetamide CAS No. 1208081-70-2

2-Chloro-N-thiobenzoyl-acetamide

Cat. No. B1425528
M. Wt: 213.68 g/mol
InChI Key: SPCAGMQWBZZQAY-UHFFFAOYSA-N
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Description

2-Chloro-N-thiobenzoyl-acetamide is an organic compound with the chemical formula C9H8ClNOS1. It has a molecular weight of 213.68 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-N-thiobenzoyl-acetamide. However, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution or condensation reactions.



Molecular Structure Analysis

The molecular structure of 2-Chloro-N-thiobenzoyl-acetamide consists of a benzoyl group (a benzene ring attached to a carbonyl group), a chloro group, and an acetamide group (an acetyl group bound to an amine group). The presence of these functional groups can significantly influence the compound’s reactivity and properties1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-N-thiobenzoyl-acetamide are not readily available. However, based on its functional groups, it can be inferred that it might undergo reactions typical for amides, chlorides, and aromatic compounds.



Physical And Chemical Properties Analysis

2-Chloro-N-thiobenzoyl-acetamide is a solid compound1. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.


Scientific Research Applications

Molecular Structure and Properties

2-Chloro-N-thiobenzoyl-acetamide exhibits interesting molecular and crystal properties. In one study, the chlorophenyl ring in the compound was found to be oriented at a specific angle to the thiazole ring. In the crystal form, molecules are linked via intermolecular interactions, forming chains in a zigzag manner along a specific axis (Saravanan et al., 2016).

Synthesis and Characterization

2-Chloro-N-thiobenzoyl-acetamide derivatives have been synthesized and characterized extensively. A study focused on the synthesis and characterization of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal, providing detailed crystallographic data and the role of non-covalent interactions in the crystal packing (Chi et al., 2018). Similarly, another research synthesized various 2-chloro-N, N-diphenylacetamide derivatives and evaluated their analgesic activity, highlighting the significance of molecular docking in understanding the binding strength and site of the compounds (Kumar et al., 2019).

Biological and Pharmaceutical Applications

Several studies have demonstrated the potential biological and pharmaceutical applications of 2-Chloro-N-thiobenzoyl-acetamide derivatives. For instance, derivatives of this compound have been synthesized and tested for their antibacterial activity, showing significant results (Ramalingam et al., 2019). Additionally, the antifungal effects of certain derivatives against various fungi species have been documented, indicating their potential in antifungal treatments (Kaplancıklı et al., 2013).

Safety And Hazards

The safety and hazards associated with 2-Chloro-N-thiobenzoyl-acetamide are not specified in the available resources. It’s always important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of research and applications involving 2-Chloro-N-thiobenzoyl-acetamide are not specified in the available resources. Given its unique structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

N-(benzenecarbonothioyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCAGMQWBZZQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-thiobenzoyl-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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